molecular formula C10H16O4 B14595245 (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid CAS No. 61154-27-6

(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid

Cat. No.: B14595245
CAS No.: 61154-27-6
M. Wt: 200.23 g/mol
InChI Key: OSYCDUDSGQZZMX-JGVFFNPUSA-N
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Description

(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two carboxylic acid groups attached to a cyclohexane ring, making it a dicarboxylic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of a suitable precursor, such as a cyclohexene derivative, followed by carboxylation reactions. The reaction conditions typically involve the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The carboxylic acid groups play a crucial role in binding to active sites of enzymes, facilitating catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dicarboxylic acid: Similar structure but different stereochemistry.

    Cyclohexane-1,3-dicarboxylic acid: Different position of carboxylic acid groups.

    Cyclohexane-1,4-dicarboxylic acid: Different position of carboxylic acid groups.

Uniqueness

(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of two carboxylic acid groups also provides versatility in chemical modifications and applications .

Properties

CAS No.

61154-27-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)/t7-,8+/m0/s1

InChI Key

OSYCDUDSGQZZMX-JGVFFNPUSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CCC(=O)O)C(=O)O

Canonical SMILES

C1CCC(C(C1)CCC(=O)O)C(=O)O

Origin of Product

United States

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